2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H29NO4 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-O-tert-butyl 8-O-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate |
InChI |
InChI=1S/C17H29NO4/c1-5-21-14(19)13-6-8-17(9-7-13)10-11-18(12-17)15(20)22-16(2,3)4/h13H,5-12H2,1-4H3 |
InChI Key |
UBSBRZXAXWQMHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl 8-ethyl 2-azaspiro[45]decane-2,8-dicarboxylate typically involves multiple stepsCommon reagents used in these reactions include tert-butyl alcohol, ethyl bromide, and various catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, reduction could produce alcohols, and substitution reactions might introduce new functional groups such as halides or amines .
Scientific Research Applications
2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Mechanism of Action
The mechanism by which 2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate exerts its effects is not fully understood. its molecular structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or van der Waals forces. These interactions could modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related spiro compounds and their distinguishing features:
Physicochemical and Functional Comparisons
Tert-butyl esters generally improve hydrolytic stability . Benzyl and Diazaspiro Modifications: The benzyl group in CAS: 1259040-07-7 adds aromaticity and hydrophobicity, which may enhance blood-brain barrier penetration. Diazaspiro systems (e.g., CAS: 2028341-89-9) introduce basic nitrogen atoms, altering pH-dependent solubility and binding to ion channels .
Functional Group Replacements
- Replacing an ester with a carboxylic acid (CAS: 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-8-carboxylic acid) increases polarity and acidity, making the compound more suitable for salt formation or ionic interactions in drug design .
Biological Activity
2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate, with the chemical formula C17H29NO4 and CAS number 1638765-40-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 311.42 g/mol
- IUPAC Name : 2-(tert-butyl) 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate
- Purity : Typically around 97% .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The compound may protect cells from oxidative stress by scavenging free radicals.
- Cytoprotective Effects : It has been noted for potential protective effects against cellular damage caused by reactive oxygen species (ROS) .
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Neuroprotective Properties : Some studies suggest that derivatives of azaspiro compounds can have neuroprotective effects, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Effects : Compounds similar to 2-tert-butyl 8-ethyl 2-azaspiro[4.5]decane derivatives have shown promise in reducing inflammation in various models .
- Anticancer Potential : Initial findings indicate that azaspiro compounds may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Summary of Biological Activities
Case Study: Neuroprotection
In a study examining the neuroprotective effects of azaspiro compounds, researchers found that treatment with derivatives similar to 2-tert-butyl 8-ethyl 2-azaspiro[4.5]decane resulted in significant reductions in neuronal cell death following oxidative stress exposure. The mechanism was linked to enhanced expression of antioxidant enzymes and decreased levels of lipid peroxidation products .
Case Study: Anticancer Activity
Another investigation focused on the anticancer properties of azaspiro compounds, revealing that these compounds could effectively inhibit the growth of various cancer cell lines. The study highlighted that the mechanism involved the activation of apoptotic pathways, suggesting a promising avenue for cancer therapy development .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
